molecular formula C9H10F3N3O2S B1415195 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 950603-35-7

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1415195
CAS No.: 950603-35-7
M. Wt: 281.26 g/mol
InChI Key: PWQMNLMMMCREOV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (IUPAC name confirmed) is a heterocyclic derivative combining a piperidine ring with a 1,3,4-thiadiazole moiety substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₉H₁₀F₃N₃O₂S, with a molecular weight of 281.25 g/mol and a purity of 97% when supplied by Thermo Scientific™ . The compound is packaged in amber glass bottles, typically in 250 mg quantities, to ensure stability against light and moisture .

The carboxylic acid moiety at the piperidine-4-position allows for further derivatization or salt formation, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2S/c10-9(11,12)7-13-14-8(18-7)15-3-1-5(2-4-15)6(16)17/h5H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQMNLMMMCREOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652786
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-35-7
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine and carboxylic acid groups. One common method involves the reaction of a trifluoromethyl-substituted thiadiazole precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the thiadiazole ring, while substitution reactions can introduce new functional groups to the compound .

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The thiadiazole ring may also contribute to the compound’s overall activity by stabilizing its interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Mol. Weight (g/mol) Purity CAS RN Key Structural Differences
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (Target) C₉H₁₀F₃N₃O₂S 281.25 97% 33589561 (PubChem) Thiadiazole core, trifluoromethyl substituent, carboxylic acid at piperidine-4-position .
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 97% 406476-31-1 Pyridine replaces thiadiazole; reduced sulfur content; similar trifluoromethyl group .
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane C₈H₁₁F₃N₄S 252.26 Not listed 946409-45-6 Diazepane (7-membered ring) replaces piperidine; altered conformational flexibility .
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid C₉H₉F₆NO₃ 293.17 95% EN300-343673 Trifluoroacetyl group at piperidine-1-position; dual trifluoromethyl groups .
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₆H₁₈F₃N₅O₂ 369.35 95% 1006334-19-5 Pyrimidine core with pyrazole substituent; bulkier structure .

Comparative Analysis

Electronic and Steric Effects
  • Thiadiazole vs. In contrast, the pyridine analog lacks sulfur but retains aromaticity, which may improve solubility in polar solvents .
  • Diazepane vs. Piperidine : The diazepane analog’s 7-membered ring increases conformational flexibility, which could improve binding to larger enzyme pockets but reduce metabolic stability .
Functional Group Impact
  • Carboxylic Acid Position : In the pyrimidinyl analog (C₁₆H₁₈F₃N₅O₂), the carboxylic acid is retained at the piperidine-4-position, but the bulky pyrimidine substituent may sterically hinder interactions with biological targets .
Purity and Availability

The target compound and its pyridyl analog both have 97% purity, suggesting reliable reproducibility in synthetic workflows. By contrast, other analogs (e.g., EN300-343673) are supplied at 95% purity, which may require additional purification steps for sensitive applications .

Research Implications

  • Medicinal Chemistry : The target compound’s balance of lipophilicity (via -CF₃) and polarity (via -COOH) makes it suitable for lead optimization in protease inhibitor design. Pyridyl analogs may serve as backups if sulfur-induced toxicity is observed .
  • Material Science : The diazepane analog’s flexibility could be advantageous in designing metal-organic frameworks (MOFs) or catalysts .

Biological Activity

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (CAS: 950603-35-7) is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and a thiadiazole moiety, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent.

The molecular formula of this compound is C9H10F3N3O2S, with a molecular weight of 281.25 g/mol. The compound features a piperidine ring and a carboxylic acid functional group, which may contribute to its biological activity.

Property Value
CAS Number950603-35-7
Molecular FormulaC9H10F3N3O2S
Molecular Weight281.25 g/mol
IUPAC Name1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
SMILESOC(=O)C1CCN(CC1)C1=NN=C(S1)C(F)(F)F

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . A study demonstrated that derivatives containing the thiadiazole ring exhibited significant antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Screening

In a screening of antimicrobial activity against several bacterial strains, it was found that the compound displayed notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

Pathogen MIC (µg/mL)
Klebsiella pneumoniae31.25
Staphylococcus aureus62.5
Escherichia coli62.5
Proteus vulgaris62.5
Pseudomonas aeruginosa62.5

These results indicate that 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid has promising potential as an antimicrobial agent.

Antiviral Activity

The antiviral capabilities of compounds derived from thiadiazoles have also been investigated. Research indicates that certain derivatives can inhibit viral replication effectively. For instance, compounds similar to the one in focus have shown efficacy against HIV and other viruses.

Case Study: Antiviral Efficacy

In vitro studies revealed that certain thiadiazole derivatives had potent antiviral activity against HIV type 1:

Compound EC50 (µM) Therapeutic Index (CC50/EC50)
Thiadiazole Derivative A3.98>105.25

This highlights the compound's potential for development as an antiviral therapeutic.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial cells and viruses. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites.

Q & A

Q. How can solubility issues in aqueous buffers be mitigated for biological assays?

  • Methodology :
  • Co-Solvents : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS containing 0.1% Tween-80 to enhance solubility .
  • Prodrug Strategy : Synthesize methyl or ethyl esters to improve lipophilicity, then hydrolyze in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

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